molecular formula C22H21N5O3 B2642532 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-42-7

2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2642532
CAS RN: 539842-42-7
M. Wt: 403.442
InChI Key: PONYAAVWWDASGV-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound has been identified as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Synthesis Analysis

The synthesis of 1,2,4-triazoles has been a focus of renewed interest among organic and medicinal chemists . Triazoles are the most stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The 1,2,4-triazole can be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom .


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) . The 1,2,4-triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Chemical Reactions Analysis

The compound has been identified from a structure-based virtual screening made on IDO1 active site . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility . These properties make them important pharmacophores that interact with biological receptors with high affinity .

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including A549, MCF-7, and HeLa. Preliminary studies suggest that it exhibits inhibitory activity against c-Met kinase, a protein associated with cancer progression . Further investigations are needed to elucidate its mechanism of action and evaluate its efficacy in vivo.

Cardiovascular Applications

Some studies have explored the cardiovascular effects of this compound. It may influence vascular tone, platelet aggregation, and endothelial function. Researchers have also investigated its potential in treating pulmonary arterial hypertension (PAH) by targeting the nitric oxide pathway . Clinical trials are needed to validate its efficacy in PAH patients.

Mechanism of Action

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of the balance between immune tolerance and immunity . The compound is able to boost the immune response and to work in synergy with other immunotherapeutic agents .

Future Directions

The compound represents a novel class of IDO1 inhibitors, which could be a promising strategy in cancer immunotherapy . Future research could focus on further improving the potency of these inhibitors, as well as exploring their potential in combination with other immunotherapeutic agents .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-17-9-8-13(11-18(17)30-2)21-25-22-24-15-6-3-7-16(28)19(15)20(27(22)26-21)14-5-4-10-23-12-14/h4-5,8-12,20H,3,6-7H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYAAVWWDASGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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